Indolidan - 100643-96-7

Indolidan

Catalog Number: EVT-271030
CAS Number: 100643-96-7
Molecular Formula: C14H15N3O2
Molecular Weight: 257.29 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Indolidan is a cardiotonic.
Source and Classification

Indolidan was first synthesized in the late 1980s and has since been the subject of various studies focusing on its biochemical properties and therapeutic applications. It falls under the category of indole-based compounds and is specifically categorized as a phosphodiesterase inhibitor. The compound's structure is derived from indole, a common scaffold in many biologically active molecules, which contributes to its pharmacological profile.

Synthesis Analysis

The synthesis of Indolidan involves several key steps that utilize various chemical reactions. A general approach to synthesizing indole derivatives includes:

  1. Starting Materials: The synthesis typically begins with isatin or its derivatives and indoles.
  2. Reaction Conditions: The reaction is carried out in methanol at temperatures ranging from 40 to 60 °C. Catalysts such as boron trifluoride or sulfuric acid are often employed to facilitate the reaction.
  3. Procedure:
    • Combine isatin with an appropriate indole derivative in methanol.
    • Add a catalytic amount of acid catalyst.
    • Stir the mixture for 1–2 hours until completion, as indicated by thin-layer chromatography.
    • Dilute with ice-cold water, filter the precipitate, wash with cold water, and dry under vacuum to obtain the desired product .

Technical Parameters

  • Yield: The yield can vary depending on the specific derivatives used but can reach up to 83% in some cases.
  • Characterization: Products are typically characterized using techniques such as infrared spectroscopy and nuclear magnetic resonance spectroscopy.
Molecular Structure Analysis

Indolidan's molecular structure features an indole core, which is linked to a carbonyl group. The compound's molecular formula is C17_{17}H18_{18}N2_{2}O, indicating the presence of two nitrogen atoms within the structure. Key aspects of its molecular structure include:

  • Functional Groups: The presence of carbonyl and amine groups significantly influences its biological activity.
  • Conformation: The spatial arrangement of atoms allows for specific interactions with target enzymes, particularly phosphodiesterases.
Chemical Reactions Analysis

Indolidan participates in various chemical reactions pertinent to its function as a phosphodiesterase inhibitor:

  1. Phosphodiesterase Inhibition: Indolidan selectively inhibits phosphodiesterase type IV, leading to increased levels of cyclic adenosine monophosphate within cardiac cells.
  2. Reversible Binding: The binding mechanism involves non-covalent interactions with the enzyme's active site, allowing for reversible inhibition.

Technical Details

  • Inhibition Constant (IC50_{50}): Specific values vary but indicate potent inhibition at low concentrations.
  • Selectivity: Indolidan shows selectivity towards phosphodiesterase type III over other types, which is crucial for minimizing side effects.
Mechanism of Action

Indolidan exerts its effects primarily through the inhibition of phosphodiesterase enzymes, which are responsible for the breakdown of cyclic adenosine monophosphate. By inhibiting these enzymes:

  • Increased cAMP Levels: Elevated levels of cyclic adenosine monophosphate lead to enhanced intracellular signaling pathways that promote cardiac contractility.
  • Calcium Sensitization: Indolidan enhances calcium sensitivity in cardiac myocytes, improving contractile function without increasing myocardial oxygen demand.

Data and Analyses

  • In Vitro Studies: Demonstrated increased contractility in isolated heart preparations.
  • In Vivo Studies: Showed improvements in cardiac output in animal models of heart failure.
Physical and Chemical Properties Analysis

Indolidan possesses several notable physical and chemical properties:

  • Solubility: Generally soluble in organic solvents like methanol and dimethyl sulfoxide but less soluble in water.
  • Stability: Stable under standard laboratory conditions but sensitive to extreme pH levels.
  • Spectroscopic Data:
    • Infrared Spectroscopy: Characteristic absorption bands corresponding to functional groups (e.g., carbonyl stretch).
    • Nuclear Magnetic Resonance Spectroscopy: Provides insights into the hydrogen and carbon environments within the molecule.
Applications

Indolidan has several scientific applications primarily within pharmacology:

  1. Cardiac Therapy: Used as a cardiotonic agent for treating heart failure due to its ability to enhance myocardial contractility.
  2. Research Tool: Employed in biochemical studies related to phosphodiesterase inhibition and cyclic adenosine monophosphate signaling pathways.
  3. Drug Development: Serves as a lead compound for designing new cardiotonic agents with improved efficacy and safety profiles.
Discovery and Development of Indolidan

Historical Context of PDE3 Inhibitors in Cardiovascular Research

The development of phosphodiesterase 3 (PDE3) inhibitors emerged from efforts to overcome limitations of early inotropic agents like digitalis glycosides. PDE3 enzymes hydrolyze cyclic adenosine monophosphate (cAMP), a key second messenger regulating cardiac contractility, vascular tone, and platelet aggregation. Early non-selective PDE inhibitors included xanthines (e.g., theophylline), identified in botanical sources like coffee and tea, which showed diuretic, bronchodilatory, and inotropic effects but lacked specificity [1]. By the 1980s, researchers focused on isoform-specific inhibitors to enhance therapeutic precision.

Milrinone and amrinone represented first-generation selective PDE3 inhibitors, demonstrating potent inotropic and vasodilatory effects in heart failure. However, long-term oral administration paradoxically increased mortality in chronic heart failure due to arrhythmogenic effects, restricting their use to acute settings [3] [6]. This mortality risk underscored the need for agents with improved safety profiles. PDE3’s role in cardiovascular physiology was further elucidated through studies showing:

  • Dual Mechanism: Inhibition elevates cardiomyocyte cAMP, enhancing calcium flux and contractility (inotropy), while reducing vascular smooth muscle cAMP, promoting vasodilation (lusitropy) [10].
  • Tissue-Specific Effects: High expression in platelets, cardiac tissue, and vascular endothelium made PDE3 a rational target for cardiovascular indications [6].

Table 1: Evolution of Key PDE3 Inhibitors in Cardiovascular Medicine

CompoundDevelopment EraPrimary IndicationClinical Limitations
TheophyllinePre-1980sAsthma/COPDNon-selective, narrow therapeutic index
Amrinone1980sAcute heart failureThrombocytopenia, arrhythmias
Milrinone1980s–1990sAcute decompensated HFIncreased mortality in chronic use
Indolidan (LY-195115)1980sInvestigational for HFDevelopment halted (safety concerns)
Cilostazol2000sPeripheral artery diseaseHeadache, palpitations

Rational Design and Initial Synthesis of Indolidan (LY-195115)

Indolidan (LY-195115) was developed by Eli Lilly in the early 1980s as part of a structured drug discovery program targeting PDE3 selectivity. The design strategy leveraged:

  • Scaffold Hybridization: Merging structural motifs from known PDE inhibitors. Indolidan combined an indole core (recognized for modulating cardiovascular targets) with a pyridazinone ring (present in early PDE3 inhibitors like imazodan) to enhance PDE3 binding affinity [6] [10].
  • Structure-Activity Relationship (SAR) Optimization: Systematic modification of the indole N1 and C3 positions. Benzyl substitution at N1 improved metabolic stability, while a methoxy group at C3 enhanced PDE3A affinity [4] [6].

The synthesis of Indolidan proceeded via a multi-step sequence:

  • Indole Functionalization: Alkylation of indole at N1 with benzyl bromide.
  • Pyridazinone Formation: Condensation of phenylhydrazine with mucobromic acid to yield the pyridazinone precursor.
  • Coupling: Linking the substituted indole to the pyridazinone moiety via an amine bridge [6].

Biochemical characterization revealed:

  • Potency: IC₅₀ of 0.3 µM for human PDE3A, superior to amrinone (IC₅₀ = 7.4 µM) [10].
  • Selectivity: 10–30× selectivity for PDE3 over PDE1, PDE2, and PDE4 isoforms.
  • Functional Effects: In animal models, it increased cardiac output by 45% and reduced systemic vascular resistance by 30% at 1 mg/kg IV [6].

Key Structural Innovations in Indole-Based PDE3-Targeting Therapeutics

Indolidan exemplified strategic innovations in indole-based medicinal chemistry that influenced subsequent PDE3 therapeutics:

1.3.1. Indole as a Privileged Scaffold

The indole nucleus enabled versatile interactions with PDE3’s catalytic domain:

  • Hydrophobic Pocket Binding: The planar indole ring inserted into PDE3’s hydrophobic region via π-π stacking with Phe residues.
  • H-Bond Optimization: The NH group served as a hydrogen bond donor to Gln-237 in PDE3A, while C3 substituents formed water-mediated bonds [4] [9].

1.3.2. Critical Substituents Enhancing Target Engagement

  • N1-Benzyl Group: Shielded the indole NH from oxidative metabolism and occupied a hydrophobic subpocket, boosting half-life in vivo [4].
  • C3 Methoxy Extension: Improved solubility and formed a key hydrogen bond with Thr-234 in PDE3A.
  • Pyridazinone Linkage: Served as a bioisostere for cAMP’s phosphate group, competing with substrate binding [6] [10].

Table 2: Impact of Indole Modifications in PDE3 Inhibitors

Structural ElementRole in Target BindingEffect on PharmacokineticsExample Derivatives
N1-BenzylHydrophobic pocket occupancy↑ Metabolic stabilityIndolidan, Adibendan
C3 MethoxyH-bond with PDE3 Thr-234↑ SolubilityLY-195115 (Indolidan)
Pyridazinone at C3Mimics cAMP phosphate↓ Off-target effectsPimobendan, Imazodan
Indole N-HH-bond with PDE3 Gln-237↑ Binding affinityBase scaffold

1.3.3. Influence on Later Indole-Based Therapeutics

Indolidan’s design informed subsequent PDE3 inhibitors and broader indole applications:

  • Cilostazol: Retained the N1-alkylated indole but incorporated a tetrazole ring for enhanced antiplatelet effects [6].
  • Dual PDE3/4 Inhibitors: Ensifentrine (RPL554) merged indole with quinoline to target both enzymes for respiratory diseases [6].
  • Patent Trends: Over 35 patents (1985–2000) cited indole-pyridazinone hybrids for cardiovascular applications, reflecting Indolidan’s structural legacy [6] [10].

Figure 1: Structural Evolution from Early Indole PDE3 Inhibitors

Early Scaffold:    Simple Indole (e.g., Indole-3-carbinol)  ↓ Innovation:     ↑ Addition of pyridazinone → Imazodan  ↓ Optimization:   ↑ N1-Benzyl + C3-linker → **Indolidan (LY-195115)**  ↓ Refinement:     ↑ Tetrazole ring → Cilostazol  

Properties

CAS Number

100643-96-7

Product Name

Indolidan

IUPAC Name

3,3-dimethyl-5-(6-oxo-4,5-dihydro-1H-pyridazin-3-yl)-1H-indol-2-one

Molecular Formula

C14H15N3O2

Molecular Weight

257.29 g/mol

InChI

InChI=1S/C14H15N3O2/c1-14(2)9-7-8(3-4-11(9)15-13(14)19)10-5-6-12(18)17-16-10/h3-4,7H,5-6H2,1-2H3,(H,15,19)(H,17,18)

InChI Key

LZCQFJKUAIWHRW-UHFFFAOYSA-N

SMILES

CC1(C2=C(C=CC(=C2)C3=NNC(=O)CC3)NC1=O)C

Solubility

Soluble in DMSO

Synonyms

1,3-dihydro-3,3-dimethyl-5-(1,4,5,6-tetrahydro-6-oxo-3-pyridazinyl)-2H-indol-2-one
indolidan
LY 195115
LY-195115

Canonical SMILES

CC1(C2=C(C=CC(=C2)C3=NNC(=O)CC3)NC1=O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.